2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9ClN2O3 It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline, followed by a reaction with ethylene oxide to introduce the ethan-1-ol moiety. The reaction conditions typically involve the use of a nitrating agent such as nitric acid and sulfuric acid for the nitration step, and a base such as sodium hydroxide for the reaction with ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-2-(2-chloro-6-aminophenyl)ethan-1-ol.
Substitution: Formation of 2-amino-2-(2-hydroxy-6-nitrophenyl)ethan-1-ol.
Scientific Research Applications
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-4-nitrophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is unique due to the presence of both a chloro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9ClN2O3 |
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Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-6-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-2-1-3-7(11(13)14)8(5)6(10)4-12/h1-3,6,12H,4,10H2 |
InChI Key |
JQTRZWPSOGJFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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